N-carbamimidoyl-4-[(phenylsulfonyl)amino]benzenesulfonamide
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Overview
Description
N-carbamimidoyl-4-[(phenylsulfonyl)amino]benzenesulfonamide is an organic compound belonging to the class of benzenesulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-carbamimidoyl-4-[(phenylsulfonyl)amino]benzenesulfonamide typically involves the reaction of sulfaguanidine with aromatic isocyanates . The reaction conditions often include the use of solvents such as ethanol and acetonitrile, and the process may involve multiple purification steps to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of the synthesis would depend on optimizing reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-carbamimidoyl-4-[(phenylsulfonyl)amino]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines. Substitution reactions can lead to a variety of derivatives depending on the nucleophile employed.
Scientific Research Applications
N-carbamimidoyl-4-[(phenylsulfonyl)amino]benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Its derivatives have shown promise as anticancer and antimicrobial agents.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which N-carbamimidoyl-4-[(phenylsulfonyl)amino]benzenesulfonamide exerts its effects involves the inhibition of carbonic anhydrase IX . This enzyme is involved in regulating pH in cells, and its inhibition can disrupt the metabolic processes of tumor cells, leading to reduced cell proliferation and increased apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-(Diaminomethylene)-4-[(phenylsulfonyl)amino]benzenesulfonamide
- N-(4,6-dimethylpyrimidin-2-yl)-4-[(phenylsulfonyl)amino]benzenesulfonamide
Uniqueness
N-carbamimidoyl-4-[(phenylsulfonyl)amino]benzenesulfonamide is unique due to its specific structure, which allows it to effectively inhibit carbonic anhydrase IX. This specificity makes it a valuable compound for targeted therapeutic applications, particularly in the treatment of cancers where this enzyme is overexpressed.
Properties
IUPAC Name |
2-[4-(benzenesulfonamido)phenyl]sulfonylguanidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O4S2/c14-13(15)17-23(20,21)12-8-6-10(7-9-12)16-22(18,19)11-4-2-1-3-5-11/h1-9,16H,(H4,14,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVOOVQJGFPBVPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)N=C(N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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